4-(6-Bromopyridin-3-yl)-1-azabicyclo[2.2.1]heptane
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Overview
Description
4-(6-Bromopyridin-3-yl)-1-azabicyclo[2.2.1]heptane is a compound of interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a bromopyridine moiety attached to a bicyclic azabicycloheptane framework, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Bromopyridin-3-yl)-1-azabicyclo[2.2.1]heptane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bromopyridine derivative and the azabicycloheptane framework.
Coupling Reaction: The bromopyridine derivative is coupled with the azabicycloheptane framework using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimization for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-(6-Bromopyridin-3-yl)-1-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups and oxidation states.
Cycloaddition Reactions: The bicyclic framework allows for cycloaddition reactions, which can be used to create more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are used.
Cycloaddition Reactions: Catalysts such as palladium and rhodium are employed under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different chemical and biological properties .
Scientific Research Applications
4-(6-Bromopyridin-3-yl)-1-azabicyclo[2.2.1]heptane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(6-Bromopyridin-3-yl)-1-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects . The pathways involved include signal transduction and metabolic pathways that are critical for cellular function .
Comparison with Similar Compounds
Similar Compounds
Epibatidine: A compound with a similar azabicycloheptane framework, known for its potent analgesic properties.
Nicotine: Another compound with a bicyclic structure that interacts with nicotinic acetylcholine receptors.
Bromopyridine Derivatives: Various derivatives with different substituents on the pyridine ring, used in medicinal chemistry.
Uniqueness
4-(6-Bromopyridin-3-yl)-1-azabicyclo[2.2.1]heptane is unique due to its combination of a bromopyridine moiety and an azabicycloheptane framework, which imparts distinct chemical reactivity and biological activity . This makes it a valuable compound for research and development in multiple fields .
Properties
Molecular Formula |
C11H13BrN2 |
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Molecular Weight |
253.14 g/mol |
IUPAC Name |
4-(6-bromopyridin-3-yl)-1-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H13BrN2/c12-10-2-1-9(7-13-10)11-3-5-14(8-11)6-4-11/h1-2,7H,3-6,8H2 |
InChI Key |
GSUDENADCDUHJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1(C2)C3=CN=C(C=C3)Br |
Origin of Product |
United States |
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